molecular formula C11H13N B3079874 7-Allylindoline CAS No. 107756-96-7

7-Allylindoline

Cat. No.: B3079874
CAS No.: 107756-96-7
M. Wt: 159.23 g/mol
InChI Key: ADQLKFSZGNOWLB-UHFFFAOYSA-N
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Description

7-Allylindoline is a valuable compound in the field of organic chemistry, particularly known for its role as a synthon in the design of biologically active molecular libraries. The compound features an indoline core with an allyl group attached at the seventh position, making it a significant structural motif for pharmaceutical applications .

Mechanism of Action

Target of Action

It’s known that 7-allylindolines are valuable synthons for designing biologically active molecular libraries . This suggests that they may interact with a variety of biological targets, depending on the specific functional groups attached to the 7-Allylindoline core.

Mode of Action

The mode of action of this compound involves a Lewis acid-catalyzed amino-Claisen rearrangement . This rearrangement is influenced by stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups . The regioselectivity of the process is governed by the substitution pattern on the allyl moiety in 1-N-allylindoline as well as the catalyst loading in the reaction system .

Biochemical Pathways

The compound is synthesized via a lewis acid-catalyzed amino-claisen rearrangement , which is a type of carbon-carbon bond-forming reaction. This suggests that this compound could potentially influence pathways involving carbon-carbon bond formation or rearrangement.

Result of Action

It’s known that 7-allylindolines are valuable synthons for designing biologically active molecular libraries , suggesting that they may have diverse effects depending on the specific functional groups attached to the this compound core.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the amino-Claisen rearrangement of N-allylindolines to 7-allylindolines is influenced by the temperature and the presence of a Lewis acid catalyst . Additionally, the rearrangement is influenced by stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 7-allylindoline involves the amino-Claisen rearrangement of 1-N-allylindolines. This reaction is catalyzed by Lewis acids such as zinc chloride in the presence of N,N-dimethylformamide. The reaction conditions typically involve heating the mixture under argon at temperatures ranging from 120°C to 150°C for about two hours .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The industrial production also focuses on minimizing by-products and ensuring the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions: 7-Allylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized indoline and indole derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

7-Allylindoline is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the design of biologically active compounds for drug discovery.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 7-Allylindoline is unique due to the presence of the allyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .

Biological Activity

7-Allylindoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant studies that demonstrate its efficacy against various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the Lewis acid-catalyzed amino-Claisen rearrangement of 1-N-allylindolines. This method has been shown to be efficient, offering regioselectivity and mild reaction conditions. The rearrangement can tolerate various substituents on the arene ring, which influences the reaction temperature and yield. Specifically, substrates with electron-donating groups undergo rearrangement at lower temperatures compared to those with electron-withdrawing groups .

Table 1: Summary of Synthesis Conditions for this compound

Substrate TypeReaction TemperatureYield (%)
Electron-donatingLower than 100°CModerate to Good
Electron-withdrawingHigher than 100°CVariable

Antimicrobial Activity

Research indicates that indoline derivatives, including those containing the allyl group, exhibit significant antimicrobial properties. For instance, compounds with specific substitutions have demonstrated efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected indolin-2-ones are shown in Table 2.

Table 2: Antimicrobial Activity of Indolin-2-ones

CompoundE. coli (MIC mg/ml)S. aureus (MIC mg/ml)B. cereus (MIC mg/ml)
4a12.512.525
4d6.25256.25
4g3.112.525

Anticancer Activity

This compound has shown promising results in anticancer assays, particularly against MCF-7 breast cancer cell lines. Studies indicate that certain derivatives exhibit cytotoxicity with IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .

Table 3: Anticancer Activity Against MCF-7 Cell Lines

CompoundIC50 (μM)
4d18.42 ± 0.45
m-methoxybenzylidene derivative1.2 ± 0.4

The mechanisms underlying the biological activities of this compound derivatives involve interactions with cellular targets such as DNA and proteins like bovine serum albumin (BSA). For example, compound 4d demonstrated moderate binding affinity to DNA (KSV = 1.35×1041.35\times 10^4 M1^{-1}) and strong binding to BSA (Ka = 6.1×1066.1\times 10^6 M1^{-1}) . This dual activity underscores the compound's potential as a lead in drug discovery.

Case Study: Anticancer Efficacy

A study conducted by Princiotto et al. investigated the anticancer activity of selected indolin derivatives against MCF-7 cell lines, highlighting the importance of structural modifications in enhancing potency and selectivity . The findings suggest that optimizing substituents on the indoline structure can lead to improved therapeutic profiles.

Case Study: Antimicrobial Properties

In another study focusing on antimicrobial properties, compounds were tested against various bacterial strains, revealing a correlation between structural features and antibacterial efficacy . The results indicated that specific functional groups significantly influence antimicrobial activity.

Properties

IUPAC Name

7-prop-2-enyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-8-12-11(9)10/h2-3,5-6,12H,1,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQLKFSZGNOWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,3-dihydro-1-(2-propenyl)-1H-indole (1.59 g), tetralin (25 ml) and borontrifluoride etherate (1.3 ml) was heated at 200° C. for 1.5 hours. The reaction mixture was cooled to room temperature then quenched with 10% sodium carbonate and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried and evaporated. The residue was chromatographed over silica (ethyl acetate-hexane 15:85) affording 1.23 g of the desired product (77% yield).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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